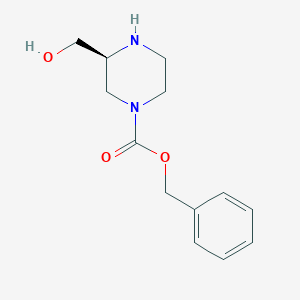
(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
Übersicht
Beschreibung
“(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 930837-02-8 . It has a molecular formula of C13H18N2O3 .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 250.3 .Wissenschaftliche Forschungsanwendungen
N-Dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, including those similar to (S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, have been clinically applied, primarily for treating depression, psychosis, or anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which have a variety of serotonin receptor-related effects. This review highlights the disposition, metabolism, and potential pharmacological actions of these metabolites (Caccia, 2007).
Development of Macozinone for TB Treatment
Macozinone, a piperazine-benzothiazinone derivative, is undergoing clinical studies for tuberculosis (TB) treatment. The review summarizes findings leading to its development, including the identification of its target, DprE1, involved in mycobacterial cell wall synthesis. This highlights the potential therapeutic application of piperazine derivatives in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).
Piperazine Derivatives for Therapeutic Use
Piperazine and its derivatives are significant in drug design, found in various drugs with therapeutic uses ranging from antipsychotic to anticancer and antiviral agents. This patent review describes the molecular designs of piperazine derivatives, showcasing their flexibility as a pharmacophore for the discovery of drug-like elements for various diseases (Rathi et al., 2016).
Anxiolytic-like Activity of Piperazine Derivative
A novel N-cycloalkyl-N-benzoylpiperazine derivative exhibited significant anxiolytic-like activity without affecting locomotor activity or motor coordination. This suggests that modifications in the piperazine structure can lead to promising leads for anxiolytic drugs (Strub et al., 2016).
LC-MS/MS Investigation of Saracatinib Metabolism
Saracatinib, a drug with an N-methyl piperazine group, undergoes metabolism forming reactive intermediates. This study illustrates the importance of understanding the metabolism of compounds like this compound for identifying potential side effects and guiding the development of safer drugs (Attwa et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLJXEXNZWQHBJ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H](N1)CO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B2471216.png)
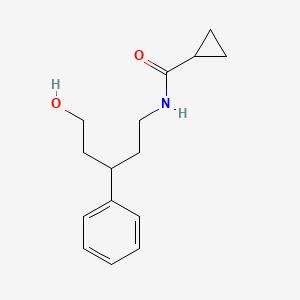
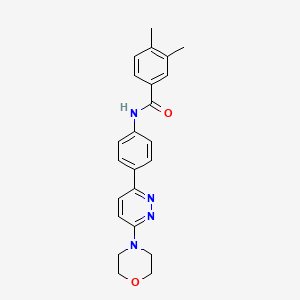
![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2471221.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile](/img/structure/B2471223.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2471224.png)
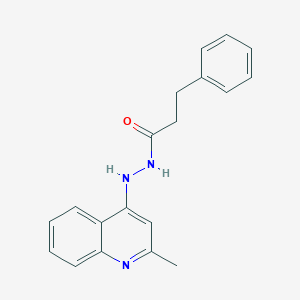
![2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2471226.png)
![3-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2471227.png)
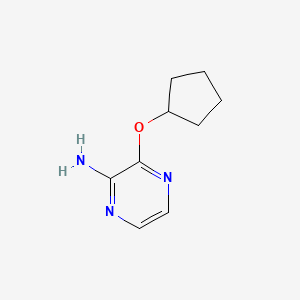
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2471230.png)
![tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate](/img/structure/B2471235.png)